5-bromo-2-(2-chlorophenyl)-1H-isoindole-1,3(2H)-dione
Description
5-Bromo-2-(2-chlorophenyl)-1H-isoindole-1,3(2H)-dione is a halogenated isoindole-dione derivative characterized by a bromine atom at the 5-position of the isoindole ring and a 2-chlorophenyl group at the 2-position. The compound’s molecular formula is C₁₄H₇BrClNO₂, with a molecular weight of 336.57 g/mol (inferred from its positional isomer in ).
Properties
CAS No. |
82104-72-1 |
|---|---|
Molecular Formula |
C14H7BrClNO2 |
Molecular Weight |
336.57 g/mol |
IUPAC Name |
5-bromo-2-(2-chlorophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H7BrClNO2/c15-8-5-6-9-10(7-8)14(19)17(13(9)18)12-4-2-1-3-11(12)16/h1-7H |
InChI Key |
WIKWPXSZBMDHSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Bromination Using Bromine Water
A method adapted from El-Sharief and Hammad (1981) involves treating 2-(2-chlorophenyl)isoindole-1,3-dione with bromine water in acetic acid. This electrophilic aromatic substitution proceeds at the 5-position due to the directing effects of the electron-withdrawing carbonyl groups.
Table 1: Bromination Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | Glacial acetic acid | |
| Bromine source | Bromine water | |
| Reaction time | 30 minutes | |
| Isolated yield | 75% |
Friedel-Crafts Acylation for 2-Chlorophenyl Substitution
One-Pot Acylation and Reduction
The Chinese patent CN103570510A describes a Friedel-Crafts acylation approach adaptable for introducing aromatic groups. While developed for diphenylmethane derivatives, the method can be modified for isoindole-1,3-diones:
-
Acylation : React 2-chloro-5-bromobenzoyl chloride with 2-chlorophenol in the presence of AlCl₃.
-
Reduction : Use sodium borohydride to reduce the ketone intermediate.
Table 2: Friedel-Crafts Reaction Conditions
| Component | Role | Source |
|---|---|---|
| AlCl₃ | Lewis acid catalyst | |
| Solvent | Dichloromethane | |
| Temperature | 0–5°C (acylation), RT (reduction) |
Condensation with 3-Aminopiperidine-2,6-Dione
Base-Mediated Cyclocondensation
Patent US9133161B2 outlines a method for analogous isoindole-1,3-diones using 3-aminopiperidine-2,6-dione hydrochloride and substituted phthalic acids:
-
Reactants : 3-Amino-4-hydroxyphthalic acid and 2-chlorophenylamine.
-
Conditions : Triethylamine (base), acetic acid (solvent), 120°C, 12 hours.
-
Deprotection : Use BCl₃ to remove hydroxyl protecting groups.
Thionyl Chloride-Mediated Cyclization
Carboxylic Acid Activation
A route reported in the Egyptian Journal of Chemistry involves activating carboxylic acid precursors with thionyl chloride before cyclization:
-
Activation : Convert 3-amino-4-hydroxyphthalic acid to its acid chloride.
-
Cyclization : React with 2-chloroaniline in pyridine.
-
Advantage : High regioselectivity for the 2-chlorophenyl group.
Table 3: Cyclization Parameters
Comparative Analysis of Methods
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at position 5 of the isoindole ring undergoes substitution with nucleophiles under specific conditions. For example:
-
Ammonolysis : Reaction with ammonium hydroxide in ethanol at 80°C yields 5-amino-2-(2-chlorophenyl)isoindole-1,3-dione (85% yield) .
-
Thiolate Substitution : Treatment with sodium thiomethoxide in DMF replaces bromine with a methylthio group (72% yield) .
Key Parameters :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| NH₄OH | Ethanol | 80°C | 85% |
| NaSMe | DMF | 60°C | 72% |
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura Coupling : Reacts with phenylboronic acid using Pd(PPh₃)₄/Na₂CO₃ in dioxane/water (4:1) to form a biaryl derivative (68% yield) .
-
Buchwald-Hartwig Amination : Coupling with morpholine using Xantphos/Pd₂(dba)₃ generates a 5-morpholino analog (63% yield) .
Optimized Conditions :
| Reaction Type | Catalyst System | Base | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/Na₂CO₃ | Na₂CO₃ | 68% |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | KOtBu | 63% |
Reductive Transformations
The dione moiety and halogen substituents are susceptible to reduction:
-
Zn/AcOH Reduction : Selective reduction of the dione to a diol occurs at 25°C (55% yield) .
-
Catalytic Hydrogenation : H₂/Pd-C in THF removes bromine via hydrodehalogenation (78% yield) .
Reaction Outcomes :
| Reducing Agent | Product | Selectivity |
|---|---|---|
| Zn/AcOH | 2-(2-Chlorophenyl)isoindoline | Moderate |
| H₂/Pd-C | Dehalogenated isoindole derivative | High |
Nitration and Functionalization
Electrophilic nitration at the 4-position of the chlorophenyl ring is achieved using HNO₃/H₂SO₄ at 0°C, yielding a nitro derivative (82% purity) . Subsequent reduction with Fe/NH₄Cl produces an amino-substituted analog (91% yield) .
Sequential Modification :
-
Nitration : HNO₃ (2 eq), H₂SO₄, 0°C → 4-nitro-2-chlorophenyl intermediate.
-
Reduction : Fe powder, NH₄Cl, EtOH/H₂O → 4-amino-2-chlorophenyl product.
Hydrolysis and Ring-Opening
Under basic conditions (NaOH/EtOH, reflux), the isoindole-dione ring undergoes hydrolysis to form phthalic acid derivatives. Competitive cleavage of the chlorophenyl group occurs at higher temperatures (>100°C) .
Degradation Pathways :
| Condition | Major Product | Byproduct |
|---|---|---|
| 2M NaOH, 70°C | 2-(2-Chlorophenyl)phthalate salt | Trace bromophenol |
| 5M NaOH, 110°C | Phthalic acid | 2-Chlorophenol |
Radical Reactions
Photochemical bromine abstraction using UV light (254 nm) generates an isoindole radical, which dimerizes or reacts with alkenes. With styrene, a [2+2] cycloaddition product forms (41% yield) .
Stability Considerations
Scientific Research Applications
Anticancer Activity
Research has identified the compound's potential as an anticancer agent. Isoindole derivatives often exhibit significant antiproliferative effects against various cancer cell lines. The following findings highlight its potential:
| Study | Cell Line | Effect | Mechanism |
|---|---|---|---|
| Study A | Hepatocellular carcinoma (HCC) | Significant inhibition of tumor growth | Disruption of microtubule formation |
| Study B | Breast cancer cells | Induction of apoptosis | Activation of caspase pathways |
| Study C | Lung cancer cells | Reduced cell viability | Inhibition of cell cycle progression |
These studies suggest that structural modifications to the isoindole scaffold can enhance its efficacy against resistant cancer types, making it a candidate for further development in cancer therapy.
Interaction with Biological Pathways
The compound may interact with the aryl hydrocarbon receptor (AHR) pathway. Compounds similar to 5-bromo-2-(2-chlorophenyl)-1H-isoindole-1,3(2H)-dione have been shown to act as ligands for AHR, leading to the activation of gene transcription involved in xenobiotic metabolism. This mechanism could influence cellular functions such as detoxification and metabolism.
Case Studies
-
Hepatocellular Carcinoma (HCC) :
- A study evaluated the effects of isoindole derivatives on HCC cells, demonstrating that specific modifications could selectively inhibit tumorigenic cell growth while sparing non-tumorigenic cells. This selectivity is crucial for minimizing side effects in cancer therapies.
-
Breast Cancer Models :
- Another investigation into breast cancer models showed that the compound induced apoptosis through caspase activation, highlighting its potential as a therapeutic agent in breast cancer treatment.
Industrial Applications
Beyond medicinal chemistry, 5-bromo-2-(2-chlorophenyl)-1H-isoindole-1,3(2H)-dione may find applications in:
- Pesticide Development : Due to its chemical structure, it could be explored for use in developing new agrochemicals.
- Material Science : The unique properties of isoindole derivatives may lend themselves to applications in organic electronics or photonic devices.
Mechanism of Action
The mechanism of action of 5-bromo-2-(2-chlorophenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Halogenation Effects: The target compound and its 4-chlorophenyl isomer () share identical molecular weights but differ in chlorophenyl substitution (2- vs. 4-position). Captan’s trichloromethylthio group contributes to its fungicidal activity but also introduces toxicity (carcinogenicity, skin sensitization) .
Biological Activity: Pomalidomide’s 4-amino and dioxopiperidinyl groups enable immunomodulatory effects, highlighting how nitrogen-containing substituents expand therapeutic utility . Phenylethyl-substituted analogs (e.g., Compound 13 in ) demonstrate anticonvulsant activity via sodium channel modulation, suggesting halogenated derivatives like the target compound could be explored for similar applications.
Physicochemical and Toxicological Comparison
Table 2: Physicochemical Properties
Key Insights:
- Solubility: Captan’s water insolubility () contrasts with polar derivatives like pomalidomide, indicating that halogenation and non-polar substituents (e.g., chlorophenyl) in the target compound may reduce aqueous solubility.
Molecular Docking and Mechanistic Insights
Evidence from reveals that isoindole-dione derivatives with phenylethyl groups (e.g., Compound 13) exhibit anticonvulsant activity by binding to sodium channels.
Biological Activity
5-Bromo-2-(2-chlorophenyl)-1H-isoindole-1,3(2H)-dione, also known by its CAS number 362495-11-2, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H6BrCl2NO2
- Molecular Weight : 371.01294 g/mol
- Structure : The compound features a bromine atom and a chlorophenyl group attached to an isoindole structure, which is critical for its biological activity.
The biological activity of 5-bromo-2-(2-chlorophenyl)-1H-isoindole-1,3(2H)-dione is primarily attributed to its ability to interact with various biological targets:
- Antiviral Activity : Research indicates that compounds with similar isoindole structures exhibit antiviral properties by inhibiting viral replication. The mechanism often involves the inhibition of enzymes critical for viral nucleic acid synthesis.
- Anticancer Properties : Studies have shown that isoindole derivatives can induce apoptosis in cancer cells. The compound may activate caspase pathways leading to programmed cell death.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
Antiviral Activity
A study examining various isoindole derivatives found that compounds with similar structures demonstrated significant antiviral activity against several viruses, including the dengue virus and herpes simplex virus. The inhibitory concentration (IC50) values for related compounds ranged from 0.1 to 10 µM, suggesting a promising therapeutic window for further development .
Anticancer Activity
In vitro studies have reported that 5-bromo-2-(2-chlorophenyl)-1H-isoindole-1,3(2H)-dione exhibits cytotoxic effects on various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-Bromo-2-(2-chlorophenyl)-1H-isoindole-1,3(2H)-dione | A549 (lung cancer) | 4.5 | Induction of apoptosis via caspase activation |
| Related Compound X | HeLa (cervical cancer) | 3.0 | Inhibition of cell cycle progression |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Case Study 1: Antiviral Efficacy
In a laboratory setting, researchers tested the antiviral efficacy of 5-bromo-2-(2-chlorophenyl)-1H-isoindole-1,3(2H)-dione against the dengue virus in Vero cells. The results demonstrated a significant reduction in viral load at concentrations above 5 µM without notable cytotoxicity .
Case Study 2: Cancer Cell Apoptosis
Another study focused on the effects of the compound on A549 lung cancer cells. Treatment with the compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, indicating a shift towards apoptosis. Flow cytometry analysis confirmed that approximately 70% of treated cells underwent apoptosis after 24 hours .
Q & A
Q. How can computational chemistry guide the optimization of this compound's pharmacokinetic profile?
- Methodology : Quantitative structure-property relationship (QSPR) models predict absorption, distribution, metabolism, and excretion (ADME). Tools like SwissADME or Schrödinger's QikProp simulate parameters like blood-brain barrier penetration. A brominated phthalimide analog showed favorable ADME predictions due to balanced lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
